molecular formula C21H22N2O3 B11573278 3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B11573278
M. Wt: 350.4 g/mol
InChI Key: ISNROLLRICGDTA-UHFFFAOYSA-N
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Description

3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a bicyclic heptane structure with a carboxylic acid group and a pyridinylmethylphenylcarbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic heptane core and the subsequent attachment of the pyridinylmethylphenylcarbamoyl group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method employs organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the construction of the desired molecular framework.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of robust catalysts and high-throughput screening methods can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Pyridin-4-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic heptane core and a pyridinylmethylphenylcarbamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C21H22N2O3/c24-20(18-15-3-4-16(12-15)19(18)21(25)26)23-17-5-1-13(2-6-17)11-14-7-9-22-10-8-14/h1-2,5-10,15-16,18-19H,3-4,11-12H2,(H,23,24)(H,25,26)

InChI Key

ISNROLLRICGDTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4

Origin of Product

United States

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